molecular formula C12H11NO3 B085894 1-Methoxycarbonylamino-7-naphthol CAS No. 132-63-8

1-Methoxycarbonylamino-7-naphthol

Cat. No.: B085894
CAS No.: 132-63-8
M. Wt: 217.22 g/mol
InChI Key: DZNFLGGCJZUMEM-UHFFFAOYSA-N
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Description

1-Methoxycarbonylamino-7-naphthol is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Process : A process for the preparation of 1-Methoxycarbonylamino-7-naphthol involves heating 1,7-Cleve's acid with sodium hydroxide and potassium hydroxide, followed by a reaction with methyl chloroformate. This yields a dark grey powder of this compound with high purity and yield (Yang Chuan-li, 2005).

  • Tautomeric Reaction Study : Studies on tautomeric reactions involving single proton transfer in derivatives of 1-naphthol, such as this compound, have been conducted using NMR spectroscopy and X-ray structure determination (A. Olivieri et al., 1989).

  • Regioselective Monomethylation : Research on the regioselective monomethylation of unsymmetrical naphthalenediols shows selective reactions to form compounds like 7-methoxy-1-naphthol, indicating potential synthetic applications for related compounds (K. H. Bell & L. Mccaffery, 1993).

  • Synthesis of Alkyl Aryloxypropenoates : Addition reactions involving 1-naphthol, which is structurally related to this compound, lead to the formation of alkyl arylacrylates and alkyl arylpropenoates, demonstrating its utility in organic synthesis (I. Yavari et al., 2005).

  • Catalytic Methylation Studies : Studies on catalytic methylation of naphthols, which are closely related to this compound, provide insights into the production of intermediates for pharmaceuticals like naproxen (G. Yadav & Jeetendra Y. Salunke, 2013).

  • Analytical Applications : Analytical methods have been developed for detecting compounds like carbaryl and 1-naphthol in agricultural products, highlighting the importance of similar analytical techniques for related compounds (H. Bagheri & C. Creaser, 1991).

  • Solid-State Chemistry : The study of 4-Methoxy-1-naphthol, a compound related to this compound, provides insights into the solid-state chemistry involving hydrogen bonds and pi-pi stacking interactions, which are relevant for material science applications (B. Marciniak & E. Różycka-Sokołowska, 2009).

Safety and Hazards

The safety data sheet (SDS) for 1-Methoxycarbonylamino-7-naphthol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

Future Directions

While specific future directions for 1-Methoxycarbonylamino-7-naphthol are not available, compounds like it are often used in the development of new materials and technologies . For example, naphthols have been used in the development of multifunctional material systems .

Properties

IUPAC Name

methyl N-(7-hydroxynaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-12(15)13-11-4-2-3-8-5-6-9(14)7-10(8)11/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNFLGGCJZUMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059629
Record name Methyl 7-hydroxy-1-naphthylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-63-8
Record name Methyl N-(7-hydroxy-1-naphthalenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-(7-hydroxy-1-naphthalenyl)-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 7-hydroxy-1-naphthylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 7-hydroxy-1-naphthylcarbamate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the additive TA in the synthesis of 1-Methoxycarbonylamino-7-naphthol?

A1: The research paper highlights the use of an additive, "TA," during the synthesis of 1-amino-7-naphthol from 1,7-Cleve's acid. The additive, used at a concentration of 0.6%, is described as a "tar and coke retarding agent" []. This suggests that TA plays a crucial role in preventing unwanted side reactions that lead to the formation of tar and coke, which could reduce the yield and purity of the desired 1-amino-7-naphthol intermediate. By preventing these side reactions, TA contributes to a more efficient and cleaner synthesis of the final product, this compound.

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